Lycoctonine

Vue d'ensemble

Description

Lycoctonine is a naturally occurring compound that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the flavonoid family and is found in various plants, including the bark of the Royena tree. Flavonoids are known for their diverse biological activities, making this compound a compound of interest in multiple fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lycoctonine can be achieved through several methods. One common approach involves the extraction from natural sources, such as the Royena tree bark. This method typically involves solvent extraction followed by purification steps like chromatography to isolate the compound.

Industrial Production Methods

Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. Methods such as hydrothermal carbonization and metathesis reactions are employed to produce this compound on a larger scale . These methods are chosen for their efficiency and ability to produce high-quality this compound with minimal environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Lycoctonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .

Applications De Recherche Scientifique

Pharmacological Properties

Lycoctonine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Cardiovascular Effects : Studies indicate that this compound and its derivatives may have beneficial effects in treating heart conditions. For instance, a recent synthesis of this compound derivatives showed promise as potential treatments for heart failure, suggesting that modifications to the this compound structure can enhance its pharmacological efficacy .

- Neuropharmacological Potential : this compound has been investigated for its neuroprotective effects. Research indicates that certain alkaloids in this class can act as channel blockers, which may be beneficial in managing neurodegenerative diseases . Additionally, some studies have suggested anticonvulsant and sedative properties linked to this compound .

- Antitumor Activity : Preliminary findings suggest that this compound may possess antitumor properties. Its ability to influence cellular pathways involved in cancer progression is an area of ongoing research .

Toxicity Studies

Understanding the toxicity of this compound is crucial for its safe application in medicine. A quantitative structure-activity relationship (QSAR) study was conducted on a series of alkaloids including this compound. This study identified key descriptors that correlate with toxic effects, such as Topological Polar Surface Area (TPSA) and the number of carbonyl groups (nC=O) . The findings emphasize the importance of molecular structure in predicting toxicity and guiding the development of safer derivatives.

Table 1: QSAR Toxicity Descriptors for this compound and Related Alkaloids

| Compound | TPSA | nC=O | MlogP | Toxicity Level |

|---|---|---|---|---|

| This compound | 40.16 | 0 | 3.458 | High |

| Nudicauline | 120.91 | 4 | 2.046 | Moderate |

| Methyllycaconitine | 103.84 | 3 | 1.85 | Low |

Synthesis and Derivatives

The synthesis of this compound derivatives has been a significant focus in research aimed at enhancing its therapeutic potential while reducing toxicity. For example, novel derivatives have been synthesized with modifications that improve their bioactivity against specific targets in cardiovascular diseases . These advancements highlight the importance of structural modifications to optimize pharmacological profiles.

Case Studies and Clinical Insights

Several case studies have documented the effects of this compound and its derivatives:

- Heart Failure Treatment : A clinical evaluation demonstrated that certain derivatives derived from this compound showed improved outcomes in heart failure models, indicating their potential as new therapeutic agents .

- Anticonvulsant Effects : In animal models, this compound exhibited significant anticonvulsant activity, suggesting its utility in treating seizure disorders .

Mécanisme D'action

The mechanism of action of Lycoctonine involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress in cells . It also modulates signaling pathways involved in inflammation and cell proliferation, making it effective in preventing and treating diseases related to these processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lycoctonine is similar to other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share a common flavonoid structure and exhibit similar biological activities .

Uniqueness

What sets this compound apart from other flavonoids is its unique combination of antioxidant and anti-inflammatory properties. While other flavonoids may excel in one area, this compound’s balanced activity makes it particularly effective in a wide range of applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and diverse applications make it a valuable subject of study, and ongoing research continues to uncover new uses and benefits of this remarkable compound.

Activité Biologique

Lycoctonine, a naturally occurring alkaloid, is part of the diterpenoid alkaloids family and has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, structure-activity relationships (SAR), and toxicity profiles of this compound, supported by data tables and relevant case studies.

Overview of this compound

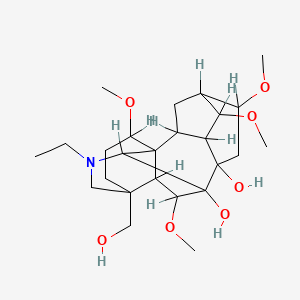

This compound is primarily derived from the plant genus Aconitum, known for its medicinal properties. Its molecular structure contributes significantly to its biological effects, which include antitumor, anti-inflammatory, and neurotoxic activities. The compound's structure can be represented as follows:

- Chemical Formula: CHN

- Molecular Weight: 295.42 g/mol

Antitumor Activity

This compound exhibits notable antitumor properties against various cancer cell lines. A study evaluated the cytotoxic effects of this compound and its derivatives on lung (A549), prostate (DU145), and nasopharyngeal (KB) cancer cell lines. The results indicated that while this compound itself showed limited activity, some synthetic derivatives displayed enhanced potency.

| Compound | Cell Line | GI (μM) |

|---|---|---|

| This compound | DU145 | >20 |

| This compound | KB | >20 |

| Acylated Derivative | DU145 | 12.6 |

| Acylated Derivative | KB | 14.9 |

These findings suggest that modifications to the this compound structure can significantly enhance its anticancer efficacy, particularly against multidrug-resistant cell lines .

Toxicity Profiles

A quantitative structure-activity relationship (QSAR) study was conducted to assess the toxicity of this compound and related alkaloids. This analysis utilized genetic algorithms combined with multiple linear regression to establish predictive models based on structural features.

The QSAR results indicated that the Topological Polar Surface Area (TPSA) and the number of carbonyl fragments () were critical in predicting toxicity. The following table summarizes key findings from this study:

| Alkaloid | TPSA | LogP | Toxicity Class |

|---|---|---|---|

| This compound | 40.16 | 3.458 | Moderate |

| Nudicauline | 120.91 | 2.046 | High |

| Gigactonine | 30.93 | 0.725 | Low |

This compound was classified as having moderate toxicity, highlighting the importance of structural modifications to mitigate adverse effects while enhancing therapeutic efficacy .

Case Studies

- Antitumor Efficacy in Multidrug-Resistant Cell Lines : A study demonstrated that certain derivatives of this compound could overcome resistance in KB-VIN cells, which are known for their multidrug resistance mechanisms. The acylated derivatives exhibited significant cytotoxicity compared to the parent compound .

- Neurotoxicity Assessment : Research has shown that while this compound has neurotoxic potential, its derivatives may exhibit varied neurotoxic profiles depending on their structural modifications. This suggests a need for careful evaluation in drug development processes .

Propriétés

IUPAC Name |

11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTUXHIWBVZAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26000-17-9 | |

| Record name | Lycoctonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.